molecular formula C11H11N3O B13313392 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13313392
M. Wt: 201.22 g/mol
InChI Key: TZGFWLGIBUTVSD-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a versatile pyrazole-based organic compound offered for research and development purposes. This molecule features a pyridine ring, a 3,5-dimethylpyrazole moiety, and a formyl (carbaldehyde) group, making it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry. The presence of the formyl group is a key reactive site, allowing this compound to undergo various condensation and nucleophilic addition reactions, such as the formation of Schiff bases, which are common steps in creating more complex molecular architectures . Pyrazole derivatives are extensively investigated in material science for their corrosion inhibition properties. Research on similar 3,5-dimethylpyrazole derivatives has demonstrated high efficiency in protecting mild steel in acidic environments, with some studies showing inhibition efficiency exceeding 95% . This suggests potential applications for this compound in developing new protective coatings or additives. Furthermore, the structural motif of pyrazole derivatives is frequently explored in pharmaceutical research and agrochemical development due to their diverse biological activities. This product is intended for use in these and other research applications, including as a building block for ligands in coordination chemistry or in the synthesis of heterocyclic compounds. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-8-6-9(2)14(13-8)11-10(7-15)4-3-5-12-11/h3-7H,1-2H3

InChI Key

TZGFWLGIBUTVSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC=N2)C=O)C

Origin of Product

United States

Preparation Methods

Formylation of 3,5-Dimethyl-1H-pyrazole

The core pyrazole is subjected to electrophilic formylation, typically using the Vilsmeier-Haack reagent, which involves the reaction of phosphoryl chloride (POCl₃) with dimethylformamide (DMF) to generate the reactive Vilsmeier reagent.

Reaction conditions:

Parameter Details
Reagents 3,5-Dimethyl-1H-pyrazole, POCl₃, DMF
Temperature 90–120°C
Solvent DMF
Time 4–6 hours

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in dry DMF.
  • Add POCl₃ dropwise under stirring at room temperature.
  • Heat the mixture to 90–120°C and maintain for several hours.
  • Quench the reaction with ice-cold water, neutralize with sodium bicarbonate, and extract the product with organic solvents.

Outcome:

This process yields 4-formyl-3,5-dimethyl-1H-pyrazole . However, it is noteworthy that under these conditions, the formylation predominantly occurs at the nitrogen atom (N-1), forming an N-formyl pyrazole, which can be hydrolyzed or further transformed to the desired aldehyde at the 3-position.

Construction of the Pyridine Ring via Nucleophilic Substitution

The next critical step involves attaching the pyridine moiety to the pyrazole core, typically through a methyl linkage at the N-1 position of pyrazole, followed by subsequent functionalization.

Methylation of Pyrazole

  • React 4-formyl-3,5-dimethyl-1H-pyrazole with bromomethylpyridine derivatives under basic conditions (e.g., potassium carbonate in acetone or acetonitrile).
  • This nucleophilic substitution results in the formation of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine .

Reaction conditions:

Parameter Details
Reagents Bromomethylpyridine, base (K₂CO₃)
Solvent Acetone or acetonitrile
Temperature Reflux (~50–70°C)
Time 12–24 hours

This step effectively links the heterocyclic units via a methylene bridge, setting the stage for oxidation or further functionalization at the aldehyde position.

Oxidation to Form the Carbaldehyde

The critical transformation involves oxidizing the methyl group attached to the pyridine ring to generate the aldehyde functionality at the 3-position.

Oxidation Using Potassium Permanganate (KMnO₄)

  • The methyl linkage in 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine is oxidized to the aldehyde using potassium permanganate in an aqueous or mixed solvent system.

Reaction conditions:

Parameter Details
Reagents KMnO₄, sodium bicarbonate or sodium hydroxide
Solvent Water or water-acetone mixture
Temperature Room temperature to 50°C
Time 2–4 hours

Procedure:

  • Dissolve the methyl-linked intermediate in water or a water-miscible solvent.
  • Add KMnO₄ slowly with stirring.
  • Maintain the temperature and monitor the reaction progress via TLC.
  • Upon completion, filter off manganese dioxide precipitate, acidify if necessary, and extract the aldehyde.

Outcome:

This yields 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde with high purity.

Alternative Approaches and Modern Methodologies

Recent advances include employing oxidative amidation or metal-catalyzed C–H activation techniques to streamline the synthesis.

Transition Metal-Catalyzed C–H Activation

  • Using catalysts like palladium or copper to directly functionalize the methyl group on the heterocycle, enabling the aldehyde formation under milder conditions.

Use of Hypervalent Iodine Reagents

  • Employing iodine(III) reagents such as PhI(OAc)₂ for selective oxidation of methyl groups to aldehydes, offering milder and more environmentally friendly conditions.

Summary of Key Reaction Pathway

Step Reaction Conditions Notes
1 Formylation of pyrazole POCl₃/DMF, 90–120°C N-formyl pyrazole formation
2 Nucleophilic substitution Bromomethylpyridine, K₂CO₃, reflux Link pyrazole to pyridine
3 Oxidation to aldehyde KMnO₄, water, room temp Convert methyl to aldehyde

Notes on Challenges and Considerations

  • The formylation at the 4-position of 3,5-dimethyl-1H-pyrazole can be hindered due to electronic effects; thus, controlling reaction conditions is crucial.
  • The oxidation step requires careful monitoring to prevent overoxidation to carboxylic acids.
  • Purification often involves column chromatography or recrystallization to obtain analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.

    Reduction: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Isomerism: Positional Substitution on the Pyridine Ring

A closely related structural isomer is 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde (CAS: 1592567-24-2), which shares the same molecular formula (C₁₁H₁₁N₃O) and weight but differs in the substitution pattern: the pyrazole group is attached at the pyridine’s 5-position instead of the 2-position . For example:

  • The 3-carbaldehyde isomer may exhibit stronger intramolecular hydrogen bonding between the aldehyde and pyridine nitrogen, affecting solubility and crystallization behavior.
  • The 5-carbaldehyde isomer’s substituents are farther apart, possibly reducing steric hindrance in coordination chemistry applications.
Table 1: Structural Comparison of Pyrazole-Pyridine Carbaldehydes
Compound Name CAS Number Substituent Position Key Functional Groups Molecular Weight
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde 1699007-67-4 Pyridine-2 (pyrazole), Pyridine-3 (aldehyde) Aldehyde, Pyrazole 201.22
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde 1592567-24-2 Pyridine-5 (pyrazole), Pyridine-3 (aldehyde) Aldehyde, Pyrazole 201.22

Functional Group Analogues

4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-

This compound (cited in ) replaces the pyridine-carbaldehyde group with a piperidinecarboxamide-acetyl moiety. Key differences include:

  • Reactivity : The acetyl group in this compound is less electrophilic than the aldehyde in the target compound, limiting its utility in condensation reactions (e.g., Schiff base formation).
  • Applications : The piperidinecarboxamide group enhances hydrogen-bonding capacity, making it more suitable for drug design targeting enzyme active sites.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one

Synthesized via reaction with active methylene compounds (), this derivative (Compound 12) replaces the aldehyde with an imidazolone ring. Notable contrasts:

  • Physical Properties : A higher melting point (220°C ) due to extended conjugation and diphenyl substitution .
  • Functionality: The imidazolone core introduces keto-enol tautomerism, absent in the aldehyde-containing target compound.
Table 2: Functional Group and Reactivity Comparison
Compound Name Key Functional Groups Reactivity Highlights
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde Aldehyde, Pyrazole Electrophilic aldehyde participates in condensations (e.g., hydrazones)
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- Acetyl, Piperidinecarboxamide Amide group supports hydrogen bonding; less reactive in nucleophilic additions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one Imidazolone, Pyrazole Keto-enol tautomerism enables pH-dependent reactivity

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that combines pyrazole and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H11N3
  • Molecular Weight: 173.21 g/mol
  • CAS Number: 21018-71-3

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those containing the 1H-pyrazole structure. Compounds similar to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
    These compounds exhibit mechanisms such as inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Anti-inflammatory Properties

The pyrazole scaffold has been recognized for its anti-inflammatory activity. Research indicates that derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, leading to reduced inflammation and pain. For instance:

  • Compounds derived from similar structures showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. For example:

  • Compounds with a pyrazole ring were tested against various bacterial strains such as E. coli and S. aureus, showing promising antibacterial activity .

The biological activities of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition: Many pyrazole derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest: These compounds can induce cell cycle arrest in cancer cells, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.

Case Studies

StudyFindingsReference
Synthesis and Evaluation of Pyrazole DerivativesIdentified anticancer activity against multiple cell lines; effective against MDA-MB-231 and HepG2 cells
Anti-inflammatory Activity AssessmentShowed significant COX-2 inhibition with IC50 values comparable to diclofenac
Antimicrobial TestingDemonstrated effective antibacterial properties against E. coli and S. aureus

Q & A

Advanced Research Question

  • 1H NMR : Pyrazole protons typically resonate at δ 6.0–7.5 ppm, while the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Discrepancies may arise from solvent effects or tautomerism, requiring cross-validation with 13C NMR (aldehyde carbon at ~190 ppm) .
  • IR Spectroscopy : A strong C=O stretch (~1680–1720 cm⁻¹) confirms the aldehyde. Contradictions in peak positions (e.g., due to hydration) are resolved by comparing spectra under anhydrous conditions .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isobaric species, such as dehydration byproducts.

How does the electronic nature of the pyrazole ring influence the reactivity of the aldehyde group?

Advanced Research Question
The electron-donating 3,5-dimethyl groups on the pyrazole ring stabilize the adjacent nitrogen lone pairs, reducing the electrophilicity of the aldehyde compared to unsubstituted analogs. This impacts reactions like nucleophilic addition or condensation. For example, in hydrazone formation, slower kinetics may require catalysts (e.g., acetic acid) or elevated temperatures . Computational studies (DFT) can further quantify electronic effects by analyzing frontier molecular orbitals .

What are the challenges in designing biological assays for this compound, given its structural features?

Advanced Research Question
The aldehyde group’s reactivity poses stability challenges in aqueous media (e.g., hydrolysis to carboxylic acid). Strategies include:

  • Protection/Deprotection : Using acetal protecting groups during screening .
  • Solvent Selection : Employing DMSO or DMF to minimize degradation.
  • Control Experiments : Comparing bioactivity of the aldehyde with its reduced alcohol form to confirm target specificity .

How can computational modeling predict the compound’s potential as a ligand in coordination chemistry?

Advanced Research Question
Density Functional Theory (DFT) simulations predict binding modes with transition metals. The pyrazole nitrogen (N1) and aldehyde oxygen are likely coordination sites. For example, in analogous pyridine-pyrazole systems, Cu(II) complexes exhibit square-planar geometries with ligand-to-metal charge transfer (LMCT) bands at ~400–450 nm . Molecular docking can further assess affinity for biological targets (e.g., enzymes with metal-active sites).

What synthetic modifications enhance the compound’s applicability in materials science?

Advanced Research Question

  • Conjugation via Aldehyde : Schiff base formation with amines creates imine-linked polymers or metal-organic frameworks (MOFs) .
  • Functionalization of Pyrazole : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position alters π-conjugation for optoelectronic applications .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the pyridine ring enables integration into π-extended systems for organic semiconductors .

How do steric effects from the 3,5-dimethyl groups impact intermolecular interactions in crystal packing?

Advanced Research Question
The methyl groups introduce steric hindrance, reducing π-π stacking interactions. In 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, crystal packing is dominated by C–H···O hydrogen bonds between aldehyde oxygen and adjacent methyl groups, forming a herringbone motif . Similar analysis for the title compound would require single-crystal X-ray diffraction to map non-covalent interactions.

What are the limitations of current synthetic methods, and how can they be improved?

Advanced Research Question

  • Low Solubility : The compound’s limited solubility in polar solvents (e.g., water) complicates purification. Solutions include using mixed solvents (e.g., DCM/MeOH) .
  • Side Reactions : Over-oxidation of the aldehyde to carboxylic acid during synthesis. Mitigation involves strict temperature control and inert atmospheres .
  • Scalability : Batch-to-batch variability in multi-step syntheses. Flow chemistry could enhance reproducibility .

How can researchers validate the compound’s purity for high-impact studies?

Basic Research Question

  • Chromatography : HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm a sharp melting point without decomposition .

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